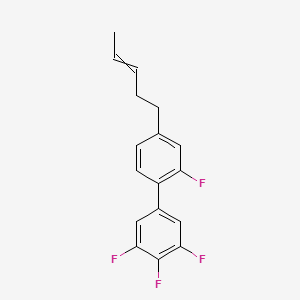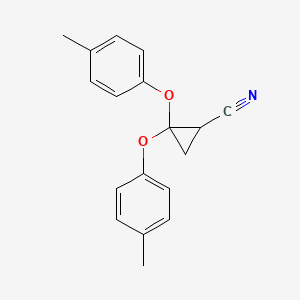
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenoxy groups and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The Simmons–Smith cyclopropanation reaction is one of the most important methods for the preparation of substituted cyclopropanes from alkenes . Additionally, the Corey–Chaykovsky cyclopropanation reaction and metal-catalyzed reactions of diazo compounds with alkenes are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations of cyclopropanes has provided powerful means of access to diverse substituted cyclopropanes .
化学反应分析
Types of Reactions
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile has several scientific research applications, including:
作用机制
The mechanism by which 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strain energy and the presence of the carbonitrile group contribute to its reactivity and ability to participate in various chemical reactions . The phenoxy groups may also play a role in stabilizing intermediates and facilitating specific interactions.
相似化合物的比较
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a cyclopropane ring and a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-methylphenoxy groups, which impart distinct chemical and physical properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
541502-23-2 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
2,2-bis(4-methylphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-3-7-16(8-4-13)20-18(11-15(18)12-19)21-17-9-5-14(2)6-10-17/h3-10,15H,11H2,1-2H3 |
InChI 键 |
KLKJJFQGCDBKBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


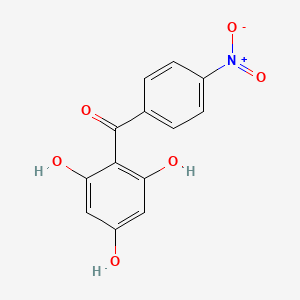
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
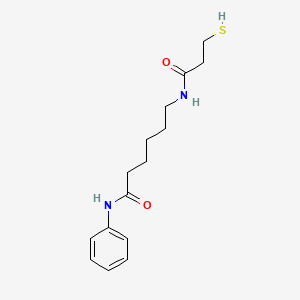
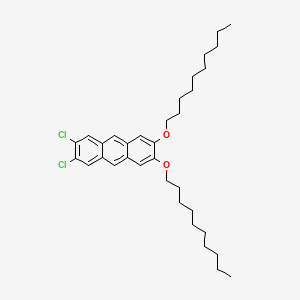

![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
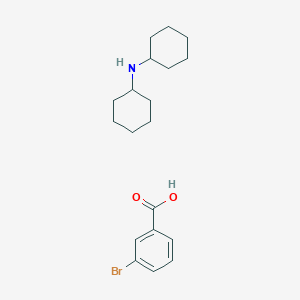
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
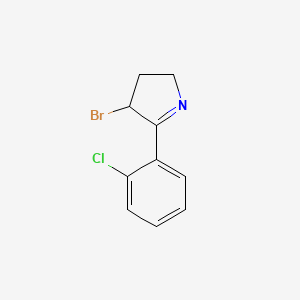
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
